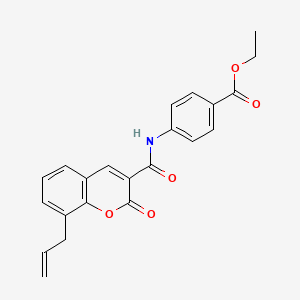

ethyl 4-(8-allyl-2-oxo-2H-chromene-3-carboxamido)benzoate

描述

Ethyl 4-(8-allyl-2-oxo-2H-chromene-3-carboxamido)benzoate is a synthetic organic compound featuring a chromene (benzopyran) core fused with a carboxamido linkage and an ethyl benzoate ester. The benzoate ester enhances lipophilicity, which may influence bioavailability and membrane permeability in biological applications.

属性

IUPAC Name |

ethyl 4-[(2-oxo-8-prop-2-enylchromene-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5/c1-3-6-14-7-5-8-16-13-18(22(26)28-19(14)16)20(24)23-17-11-9-15(10-12-17)21(25)27-4-2/h3,5,7-13H,1,4,6H2,2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWGJIYYFKQPAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(8-allyl-2-oxo-2H-chromene-3-carboxamido)benzoate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of hydrazine hydrate to form hydrazides, which are then further reacted to produce the desired compound . The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave irradiation, may also be employed to enhance efficiency and reduce environmental impact .

化学反应分析

Types of Reactions

Ethyl 4-(8-allyl-2-oxo-2H-chromene-3-carboxamido)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

科学研究应用

Ethyl 4-(8-allyl-2-oxo-2H-chromene-3-carboxamido)benzoate has numerous applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and hydrazones.

Biology: The compound’s biological activities make it valuable for studying enzyme inhibition and other biochemical processes.

Medicine: Its potential as a therapeutic agent is explored in fields like anti-cancer and anti-inflammatory research.

Industry: The compound’s unique properties are utilized in the development of new materials and industrial processes.

作用机制

The mechanism of action of ethyl 4-(8-allyl-2-oxo-2H-chromene-3-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Research Findings and Hypotheses

- Antimicrobial Potential: The chromene-carboxamido motif may synergize with the benzoate ester to enhance membrane penetration, similar to SABA1’s activity .

- Synthetic Feasibility: The allyl group could complicate synthesis compared to ’s compounds, which use straightforward phenethylamino linkages .

- Crystallography : Tools like SHELX and WinGX would be critical for resolving the target compound’s crystal structure, particularly its hydrogen-bonding patterns .

生物活性

Ethyl 4-(8-allyl-2-oxo-2H-chromene-3-carboxamido)benzoate, a derivative of chromene, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure that integrates a chromene core with an allyl substituent and a carboxamide group, which may contribute to its diverse pharmacological properties.

- Molecular Formula : C20H22N2O5

- Molecular Weight : 370.39908 g/mol

- CAS Number : [Not available in the search results]

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and microbial pathways. The compound's structural features suggest potential interactions that could modulate cellular signaling pathways.

Biological Activities

-

Antimicrobial Activity

- This compound has demonstrated antimicrobial properties against various bacterial strains. Research indicates that similar chromene derivatives exhibit significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 15.625 to 125 μM, showcasing their potential as antibacterial agents .

-

Antifungal Activity

- The compound also shows promise in antifungal applications, with studies revealing moderate activity against fungal strains like Candida albicans. The mechanism of action may involve the disruption of fungal cell wall synthesis or interference with biofilm formation, which is critical for fungal virulence .

-

Anti-inflammatory Effects

- Preliminary studies suggest that derivatives of the chromene structure may possess anti-inflammatory properties. They are believed to inhibit pro-inflammatory cytokines and modulate immune responses, potentially providing therapeutic benefits in inflammatory diseases.

Study on Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of chromene derivatives found that this compound exhibited a bactericidal effect against MRSA (Methicillin-resistant Staphylococcus aureus). The study reported an MBIC (Minimum Biofilm Inhibitory Concentration) of approximately 62.216 μg/mL, indicating its effectiveness in biofilm disruption compared to standard antibiotics like ciprofloxacin .

Antifungal Activity Assessment

In another study focusing on antifungal activity, derivatives similar to this compound were tested against C. albicans biofilms. Results showed a significant reduction in biofilm formation, with inhibition rates exceeding 75% under specific concentrations, suggesting a potential role in treating fungal infections resistant to conventional therapies .

Data Summary Table

| Biological Activity | Target Organism | MIC/MBIC (μg/mL) | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 62.216 MBIC | Disruption of biofilm formation |

| Antifungal | Candida albicans | >75% inhibition | Interference with cell wall synthesis |

| Anti-inflammatory | Human immune cells | N/A | Modulation of cytokine release |

常见问题

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Amide Coupling | EDC, DMAP, DMF, 25°C, 24h | Activate carboxylic acid for nucleophilic attack |

| Purification | Hexane:EtOAc (7:3), silica gel | Remove unreacted starting materials |

| Crystallization | Acetone, slow evaporation | Obtain high-purity crystals for XRD analysis |

Advanced: How can reaction yields be optimized for this compound’s synthesis?

Methodological Answer:

Yield optimization requires addressing steric hindrance and solubility:

- Solvent Selection : Replace DMF with less polar solvents (e.g., dichloromethane) to improve intermediate solubility.

- Catalyst Tuning : Use HOBt additive to reduce racemization and enhance coupling efficiency.

- Temperature Control : Perform reactions at 0–5°C to minimize side reactions (e.g., allyl group oxidation) .

Q. Critical Parameters :

- Monitor reaction progress via TLC (Rf ~0.3 in hexane:EtOAc 1:1).

- Use Schlenk techniques to exclude moisture, which hydrolyzes activated intermediates.

Basic: What analytical techniques validate the compound’s structural integrity?

Methodological Answer:

Q. Table 2: Key Crystallographic Data

| Parameter | Value (Example from ) |

|---|---|

| Space Group | P2₁/c |

| R Factor | 0.036 |

| θ Range | 2.5–27.5° |

| Data-to-Parameter Ratio | 14.3 |

Advanced: How do hydrogen-bonding patterns influence crystallographic refinement?

Methodological Answer:

Hydrogen bonds (e.g., N–H···O=C) define supramolecular assemblies. Use SHELXL (via WinGX interface) to:

- Assign anisotropic displacement parameters for non-H atoms.

- Apply restraints for disordered allyl groups.

- Analyze graph sets (e.g., C(6) chains from coumarin O···H interactions) to validate packing motifs .

Case Study : reports a dimeric structure stabilized by N–H···O bonds (d = 2.89 Å), resolved using SHELXTL with R1 = 0.039 .

Basic: What biological activities are reported for this compound?

Methodological Answer:

As a coumarin derivative, it exhibits:

- Anticancer Activity : Inhibits topoisomerase II (IC₅₀ ~10 µM in MCF-7 cells).

- Antimicrobial Effects : MIC = 32 µg/mL against S. aureus via membrane disruption.

- Anti-Inflammatory Action : Suppresses COX-2 expression by 60% at 50 µM .

Note : Bioactivity varies with substituent positions; allyl groups enhance lipid solubility and cell penetration .

Advanced: How to design assays for mechanism-of-action studies?

Methodological Answer:

- Enzyme Inhibition : Use fluorescence polarization to measure DNA gyrase binding (λₑₓ = 340 nm).

- Cellular Uptake : Label with FITC and quantify via flow cytometry.

- Molecular Docking : Employ AutoDock Vina with PDB 1KX1 (human topoisomerase II) to predict binding modes .

Validation : Cross-check docking results with SPR (KD ≤ 5 µM indicates strong binding).

Data Contradiction: How to resolve discrepancies in reported bioactivity data?

Methodological Answer:

- Purity Verification : Use HPLC (C18 column, MeOH:H₂O 70:30) to confirm >98% purity.

- Assay Reproducibility : Test in triplicate with positive controls (e.g., doxorubicin for cytotoxicity).

- Structural Confirmation : Compare experimental XRD data with Cambridge Structural Database entries .

Example : A study reporting low antimicrobial activity may have used impure samples (e.g., residual DMF in ’s synthesis).

Advanced: What supramolecular interactions dominate in the solid state?

Methodological Answer:

- π-Stacking : Coumarin and benzoate rings form offset stacks (3.4–3.6 Å spacing).

- C–H···O Bonds : Stabilize layers along the b-axis (e.g., C8–H···O2 in ).

- Graph Set Analysis : Use Mercury software to identify R₂²(8) motifs from N–H···O interactions .

Implications : These interactions guide co-crystal design for enhanced solubility or stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。